molecular formula C15H15N B3024992 4-(2-Cyclohexenyl)isoquinoline CAS No. 111678-37-6

4-(2-Cyclohexenyl)isoquinoline

Cat. No.: B3024992
CAS No.: 111678-37-6
M. Wt: 209.29 g/mol
InChI Key: MIWJYLFRRZNJFA-UHFFFAOYSA-N
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Description

4-(2-Cyclohexenyl)isoquinoline is an organic compound with the molecular formula C15H15N. It is a derivative of isoquinoline, featuring a cyclohexene ring attached to the fourth position of the isoquinoline structure. This compound is notable for its unique structure, which combines the aromatic properties of isoquinoline with the alicyclic characteristics of cyclohexene.

Scientific Research Applications

4-(2-Cyclohexenyl)isoquinoline has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 4-(2-Cyclohexenyl)isoquinoline indicates that it is an irritant .

Future Directions

Isoquinoline-enrooted organic small-molecules represent a challenging molecular target in the organic synthesis arsenal attributed to their structural diversity and therapeutic importance . The importance of alkaloids in the development of medicine is unquestionable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyclohexenyl)isoquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize isoquinoline derivatives . Another method involves the cyclization of beta-arylethylamines with carbonyl compounds in the presence of hydrogen chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of metal catalysts or catalyst-free processes in water to promote environmentally friendly synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Cyclohexenyl)isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which have significant applications in medicinal chemistry .

Comparison with Similar Compounds

Uniqueness: 4-(2-Cyclohexenyl)isoquinoline is unique due to its combination of aromatic and alicyclic properties, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-cyclohex-2-en-1-ylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h2,4-6,8-12H,1,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWJYLFRRZNJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C2=CN=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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